Journal Name:Journal of Applied Crystallography
Journal ISSN:1600-5767
IF:6.1
Journal Website:http://journals.iucr.org/j/
Year of Origin:0
Publisher:International Union of Crystallography
Number of Articles Per Year:191
Publishing Cycle:
OA or Not:Not
The relationship between the growth rate of anodic TiO2 nanotubes, the fluoride concentration and the electronic current
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-02-18 , DOI: 10.1016/j.elecom.2023.107457
Anodic TiO2 nanotubes (ATNTs) have received much attention, but the classic field-assisted dissolution (FAD) mechanism involving the participation of fluoride ions has been questioned. Up to now, the relationship between the concentration of fluoride ions in the electrolyte and the growth rate of nanotubes has not been explained. In the same electrolyte with the same fluoride ion concentration, the growth rates of nanotubes obtained at 55 V, 60 V and 65 V are 156 nm/min, 215 nm/min and 402 nm/min. This paper considers why the FAD model involving fluoride ions cannot explain the huge differences in the growth rates. The huge difference is first interpreted reasonably in terms of the electronic current and the oxygen bubble model. The results show that the dissolution of oxide by fluoride ions is weak, and the role of fluoride ions is rather to form an anion-contaminated layer, which promotes the generation of electronic current and oxygen evolution. This theory was then tested by adding boric acid to the electrolyte. Borate can inhibit the penetration of fluoride ions into the contaminated layer, resulting in a significant reduction in electronic current, thus greatly reducing the growth rate of the nanotubes.
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Regulation of the interlayer redox chemistry in electrochemical exfoliation of layered materials: A mini review
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-04-25 , DOI: 10.1016/j.elecom.2023.107492
In recent years, electrochemical exfoliation of layered materials has attracted increasing attention owing to its wide feasibility in the fast and high-yield preparation of various two-dimensional (2D) nanomaterials. This process typically involves the use of an electric field to drive the intercalation of counter ions into the layered structure. The regulation of the interlayer chemistry plays a crucial rule in electrochemical exfoliation, yet it is often overlooked in existing review articles. To fill this gap, we present a summary of the most recent progress made in understanding the role of interlayer chemistry regulation in electrochemical, with a particular emphasis on the impact of redox reactions that lead to the electrochemical degradation of electrolytes and solvents, as well as the covalent modification necessary for creating 2D functional derivatives. The opportunities and challenges in this field are provided in the end, with a focus on the critical roles played by the electrochemical kinetics and interface observation in the development of large-scale industrial methods. These factors are pivotal for the continued progress and advancement of prospective techniques in this area.
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Microelectrode voltammetric analysis of samarium ions in LiCl–KCl eutectic molten salt
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-03-15 , DOI: 10.1016/j.elecom.2023.107470
A microelectrode is useful to determine electrochemical parameters such as diffusion coefficient, exchange current density, and Tafel slope without the limitations of ion diffusion. This study aims to develop a new microelectrode for use in high-temperature molten salts, which has been evaluated by determining the parameters of the Sm(III)/Sm(II) reaction in a LiCl–KCl eutectic molten salt. The electrochemical and kinetic properties of the samarium ion in the temperature range 723–823 K were calculated using the limiting current from cyclic voltammograms and the Allen–Hickling equation. The results imply that kinetic parameters (exchange current density and charge transfer coefficient) critical for designing pyroprocesses can be obtained using the developed microelectrode.
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Sputtered silver on the current collector for anode-less NMC111 gel polymer electrolyte lithium batteries
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-04-01 , DOI: 10.1016/j.elecom.2023.107478
The anode-less lithium battery with the structure of lithium nickel manganese cobalt oxide (LiNi0.33Mn0.33Co0.33O2, NMC111) /gel polymer electrolyte (GPE)/silver (Ag)/ conductive carbon black (CCB) coated aluminum current collectors has been proposed for high energy density in this research. The results indicate that the anode-less lithium battery on Ag/CCB-coated aluminum current collector has a sufficient discharge capacity of 0.935 mAh/cm2 and exhibited capacity retention of 86.1 % after 30 cycles of the charge–discharge test. This 1st lower coulombic efficiency (discharge capacity/charge capacity × 100 %) only goes to 46.8 % due to the Li-Al alloying reaction, and part of the lithium ions reacted with the GPE, CCB, and aluminum current collector during the 1st cycle of the anode-less NMC111 lithium battery. These accompanying reactions consumed the Li ions and resulted in the irreversible capacity in the 1st cycle. However, the coulombic efficiency has increased to about 96.2 % after the 1st cycle test. This result indicates that most of the charge–discharge cycles reacted in a reversible capacity, and the anode-less NMC111 lithium battery has the potential for high energy density application.
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Nanoporous boron-doped diamond produced by a combination of high-energy ion irradiation and anodization
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-03-24 , DOI: 10.1016/j.elecom.2023.107473
A wide electrochemical window makes boron-doped diamond (BDD) a promising electrode material. To utilize its excellent properties, nanopore formation on the surface to increase the specific surface area is highly desirable. Although anodization has the potential to produce nanoporous structures on the surface of materials, BDD has yet to be anodized due to its high physical and chemical stability. Here, we report that high-energy Si(II) ion irradiation forms sp2 defects, which enable the anodization of BDD, and demonstrate that this anodization results in the formation of nanoporous BDD.
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Highly enhanced photocatalytic activity of nanotubular Fe2O3/Fe2WO6 nanocomposite film formed by anodizing FeW alloy
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-03-02 , DOI: 10.1016/j.elecom.2023.107460
This study demonstrates the highly enhanced photocatalytic activity of Fe2O3 nanotubes by making a heterojunction with Fe2WO6 and doping of W6+ ions into the α-Fe2O3 phase for water splitting and decomposition of an organic pollutant. Both nanotubular and compact Fe2O3/Fe2WO6 films are formed by anodizing the magnetron-sputtered Fe-9 at% W alloy in fluoride-containing ethylene glycol electrolyte and subsequent annealing at 450 °C. Their photocatalytic activities are compared with W-free nanoporous Fe2O3 film formed on high-purity Fe. The nanotubular Fe2O3/Fe2WO6 film exhibits a markedly enhanced photoelectrochemical oxygen evolution reaction and photocatalytic degradation of methylene blue compared with the nanoporous W-free Fe2O3 film. Because of the larger surface area, the nanotubular Fe2O3/Fe2WO6 film reveals further increased activity than the compact Fe2O3/Fe2WO6 film. The STEM study discloses the dispersion of Fe2WO6 nanoparticles in the α-Fe2O3 phase after annealing at 450 °C, and XRD analysis shows the possible doping of W species into α-Fe2O3. The formation of the W-doped α-Fe2O3/Fe2WO6 heterojunction likely promotes the separation of photogenerated electron-hole pairs, enhancing photocatalytic activity. Hence, the nanotubular Fe2O3/Fe2WO6 film is a possible candidate for visible-light-driven photocatalysts.
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Improved adhesion and charge transfer between PEDOT:PSS and the surface of a platinum electrode through a diazonium chemistry route
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.elecom.2023.107528
Due to the high applicability of poly(3,4-ethylenedioxythiophene):poly(4-styrene sulfonate) (PEDOT:PSS) in organic electronics, current research is focused on providing new ways to further improve its functionality. In this paper, we have described a one-step process of electrochemical grafting of commercially available diazonium salts to the surface of a Pt electrode as a method to increase mechanical stability of PEDOT:PSS, simultaneously decreasing its charge transfer resistance and increasing capacitance. Pretreatment of Pt electrodes with electrografted layers of 4-nitrobenzene-, 4-methoxybenzene-, and 3,5-dichlorophenyl diazonium tetrafluoroborates is shown to improve charge storage capacity (235 mC/cm2 at the scan rate of 10 mV/s), decrease charge transfer resistance (15.0 ± 0.5 Ω) and enhance capacitance (13.3 ± 0.8 mF). The described method is also efficient in providing coatings with better affinity to the electrode and higher adhesion force.
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Biomass-derived carbon–silicon composites (C@Si) as anodes for lithium-ion and sodium-ion batteries: A promising strategy towards long-term cycling stability: A mini review
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.elecom.2023.107536
The global need for high energy density and performing rechargeable batteries has led to the development of high-capacity silicon-based anode materials to meet the energy demands imposed to electrify plug-in vehicles to curtail carbon emissions by 2035. Unfortunately, the high theoretical capacity (4200 mA h g−1) of silicon by (de-)alloy mechanism is limited by its severe volume changes (ΔV ∼ 200% − 400%) during cycling for lithium-ion batteries (LIBs), while for sodium-ion batteries (NIBs) remain uncertain, and hence, compositing with carbons (C@Si) represent a promising strategy to enable the aforementioned practical application. The present review outlines the recent progress of biomass-derived Si-carbon composite (C@Si) anodes for LIBs and NIBs. In this perspective, we present different types of biomass precursors, silicon sources, and compositing strategies, and how these impact on the C@Si physicochemical properties and their electrochemical performance are discussed.
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A direct method to quantify lithium plating on graphite negative electrode of commercial Li-ion cells
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.elecom.2023.107496
The deposition of metallic lithium is a degradation mechanism, also known as lithium plating, that might occur at the negative electrode surface of Li-ion battery cell, especially during fast charging, low temperature charging and high state of charge. The loss of cyclable lithium may lead to irreversible capacity fade and might also bring significant safety hazards. In this context, the experimental quantification of plated lithium on the negative electrode surface could be used to accurately validate electrochemical and physical models that might be used to predict plated lithium without cell opening. Also, the determination of plated Li may help in the evaluation of the safety and aging of commercial cells from different manufacturers for a specific application. This work shows a fast and cost-effective method that can be used to quantify plated lithium on commercial Li-ion battery graphite electrodes.
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A single-ion conducting quasi-solid polymer electrolyte made from synthetic rubber for lithium metal batteries
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-03-06 , DOI: 10.1016/j.elecom.2023.107467
A lithium-ion conducting triblock copolymer bearing pendant lithium sulfonates, termed as SSEBS-Li, is derived from commercial synthetic rubber poly(styrene-block-(ethylene-ran-butylene)-block-styrene); and free-standing quasi-solid polymer electrolyte (QSPE) membranes made of demonstrate high efficiency and high safety in the application for lithium metal batteries (LMBs). SSEBS-Li possesses a hybrid molecular structure containing “soft” segments that enable seamless contact with the lithium metal; and “hard” segments possessing anchored anions that offer continuous pathways to benefit lithium ion conduction and homogeneous lithium deposition. The unique molecular architecture features the QSPE membranes interpenetrated network microstructures to provide good mechanical strengths and ductility at a thickness of 25 µm. A high lithium ion conductivity of up to 5 × 10-4 S cm−1 at ∼ 35 wt% liquid electrolyte uptake is achieved, along with a high lithium transference number of 0.92 at room temperature. Galvanostatic cycling studies prove the excellent capability of SSEBS-Li QSPE in suppressing lithium dendrite growth. The Li//QSPE//LFP cell exhibits a high discharge capacity and excellent long-term stability after 300 cycles at 0.5C and room temperature without deleterious decay, elucidating a feasible and economical approach to improve the stability and safety of LMBs.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
N.A. 134 Science Citation Index Science Citation Index Expanded Not
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